1-benzyl-1H-perimidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
27310-93-6 |
|---|---|
Molecular Formula |
C18H14N2 |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
1-benzylperimidine |
InChI |
InChI=1S/C18H14N2/c1-2-6-14(7-3-1)12-20-13-19-16-10-4-8-15-9-5-11-17(20)18(15)16/h1-11,13H,12H2 |
InChI Key |
GBKRMIILRHCQSR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C=NC3=CC=CC4=C3C2=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=CC=CC4=C3C2=CC=C4 |
solubility |
1.7 [ug/mL] |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 1 Benzyl 1h Perimidine and Analogues
Classical and Established Synthetic Routes for Perimidine Scaffolds
The foundational approach to the perimidine skeleton relies on the cyclization of 1,8-diaminonaphthalene (B57835) with a one-carbon unit. This has been achieved through several established methods.
Condensation Reactions Involving 1,8-Diaminonaphthalene
The most common and traditional method for synthesizing the perimidine ring system is the condensation reaction of 1,8-diaminonaphthalene with various carbonyl compounds, such as aldehydes or carboxylic acids. jocpr.commaterialsciencejournal.org This reaction typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic perimidine ring. nih.gov
For instance, the reaction of 1,8-diaminonaphthalene with an appropriate aldehyde in the presence of a catalyst can yield 2-substituted-2,3-dihydro-1H-perimidines. researchgate.netnih.gov Various catalysts, including Lewis acids like bismuth chloride (BiCl₃) and mineral acids, have been employed to facilitate this cyclocondensation. nih.gov The choice of aldehyde determines the substituent at the 2-position of the resulting perimidine. To obtain the fully aromatic perimidine, a subsequent oxidation step is often necessary.
A green protocol has been developed for the synthesis of 2-substituted perimidines by reacting 1,8-diaminonaphthalene with ethoxy carbonylhydrazones at 120-125 °C in the absence of a solvent or catalyst. bas.bg This method provides good yields (66-82%) and simplifies the work-up procedure. bas.bg For example, the reaction with the appropriate hydrazone derivative yielded 2-benzyl-1H-perimidine in 68% yield. bas.bg
Table 1: Examples of Catalyst-Free Synthesis of 2-Substituted-1H-perimidines
| Entry | R-group of Hydrazone | Product | Yield (%) | Melting Point (°C) |
| 1 | Phenyl | 2-Phenyl-1H-perimidine | 71 | 189-190 |
| 2 | Benzyl (B1604629) | 2-Benzyl-1H-perimidine | 68 | 196-197 |
| 3 | 4-Methylbenzyl | 2-(4-Methylbenzyl)-1H-perimidine | 78 | 176-177 |
| 4 | 4-Fluorobenzyl | 2-(4-Fluorobenzyl)-1H-perimidine | 79 | 164-165 |
| 5 | 4-Chlorobenzyl | 2-(4-Chlorobenzyl)-1H-perimidine | 66 | 175-176 |
| 6 | 3-Bromobenzyl | 2-(3-Bromobenzyl)-1H-perimidine | 82 | 162-163 |
Data sourced from a study on green synthesis protocols. bas.bg
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) offer an efficient pathway to construct complex molecules like perimidine derivatives in a single step from three or more starting materials, enhancing atom economy and reducing waste. While specific MCRs for the direct synthesis of 1-benzyl-1H-perimidine are not extensively documented, related structures can be assembled using this strategy.
For example, a manganese-catalyzed one-pot, two-step reaction has been developed for the synthesis of complex fused perimidine structures, referred to as fertigines. nih.gov This process involves the initial reaction of a 1,8-diaminonaphthalene derivative with an amino benzyl alcohol to form a 2,3-dihydro-1H-perimidine intermediate, which is then reacted in situ with an aldehyde to construct the final fused system. nih.gov This highlights the potential of MCRs in building diverse perimidine-based molecular architectures.
Direct and Indirect N-Benzylation Methods for Perimidine Core Functionalization
The introduction of a benzyl group at the N1-position of the perimidine ring can be achieved through either direct benzylation of a pre-formed perimidine core or indirectly during the initial ring formation.
Direct N-benzylation typically involves the reaction of a 1H-perimidine or a 2-substituted-1H-perimidine with a benzyl halide, such as benzyl chloride, in the presence of a base. One documented method involves the addition of 2-substituted perimidines to a solution of sodium amide in a suitable solvent, followed by the addition of benzyl chloride to yield the N-benzylated product. researchgate.net This method, however, may be limited by the use of a strong base.
Indirectly, the benzyl group can be incorporated during the synthesis of the perimidine ring itself. A notable example is the synthesis of 2,3-dihydro-1H-perimidine derivatives through the reaction of 1,8-diaminonaphthalene with benzyl alcohol in the presence of a δ-MnO₂ nanoparticle catalyst and a base like cesium carbonate (Cs₂CO₃). rsc.orgresearchgate.net This reaction, conducted at elevated temperatures (140 °C), proceeds via the in-situ oxidation of benzyl alcohol to benzaldehyde (B42025), which then condenses with the diamine. While this yields a dihydroperimidine, subsequent aromatization could potentially lead to the desired this compound.
Table 2: Optimization of Reaction Conditions for Synthesis of a 2,3-Dihydro-1H-Perimidine Analogue
| Entry | Base | Solvent | Temperature (°C) / Time (h) | Yield (%) |
| 1 | t-BuOK | Toluene | 140 / 36 | 75 |
| 2 | NaOAc | Toluene | 140 / 36 | 65 |
| 3 | KOH | Toluene | 140 / 36 | 30 |
| 4 | K₂CO₃ | Toluene | 140 / 36 | 32 |
| 5 | Cs₂CO₃ | Toluene | 140 / 36 | 95 |
| 6 | t-BuOK | 1,4-Dioxane | 140 / 36 | 67 |
Data adapted from a study on δ-MnO₂ NP-catalyzed synthesis. rsc.org
Green Chemistry Principles and Sustainable Synthetic Protocols
In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. For perimidine synthesis, this has primarily involved the use of alternative energy sources like microwave and ultrasound irradiation to reduce reaction times, energy consumption, and the use of hazardous solvents.
Microwave-Assisted Synthesis (MW-assisted synthesis)
Microwave irradiation has been successfully employed to accelerate the synthesis of perimidine derivatives. cem.com For example, the acid-catalyzed reaction of 1,8-diaminonaphthalene with carboxylic acids to produce 2-substituted perimidines can be significantly expedited using microwave heating. researchgate.net This technique often leads to higher yields in shorter reaction times compared to conventional heating methods. The synthesis of benzotriazole-substituted perimidines has also been achieved using a microwave-assisted approach. researchgate.net
Ultrasonic Irradiation Techniques
Ultrasound-assisted synthesis is another green chemistry tool that has been applied to the production of perimidine derivatives. The use of ultrasonic waves can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. An expeditious and green one-pot synthesis of 2-substituted-1H-perimidine derivatives has been developed using N-Bromosuccinamide (NBS) as a catalyst under sonication, affording products in high yields (94-97%) and short reaction times (8-20 minutes). jocpr.com
Solvent-Free and Mechanochemical (Grinding/Ball Milling) Methodologies
In alignment with the principles of green chemistry, solvent-free and mechanochemical methods have emerged as powerful alternatives to traditional solvent-based syntheses. These techniques reduce waste, often shorten reaction times, and can lead to higher yields.
A notable green protocol for the synthesis of 2-substituted perimidines, including 2-benzyl-1H-perimidine , involves the reaction of ethoxy carbonylhydrazones with 1,8-diaminonaphthalene under solvent- and catalyst-free conditions. japsonline.com The reactants are heated together in an oil bath at 120–125 °C for 1.5 hours. japsonline.com This method is advantageous due to its simple work-up procedure, economic viability, and environmentally benign nature, yielding the desired 2-benzyl-1H-perimidine in 68% yield. japsonline.com
Mechanochemical approaches, such as grinding, also provide an efficient route to perimidine analogues. The synthesis of 2,3-dihydro-1H-perimidine derivatives has been achieved by grinding 1,8-diaminonaphthalene with various aldehydes in a mortar and pestle. acs.org This method is often facilitated by a catalyst. For instance, using nano-γ-Al2O3/BFn, the grinding reaction between 1,8-diaminonaphthalene and benzaldehyde can produce 2-phenyl-2,3-dihydro-1H-perimidine in a short time with high conversion. Current time information in Bangalore, IN. Another reported mechanochemical approach utilizes carbon sulfonic acid as a recyclable, metal-free catalyst for the cyclocondensation of aldehydes with 1,8-diaminonaphthalene, achieving excellent yields (95–99%) in a very short reaction time. researchgate.net These grinding-assisted protocols represent a simple, efficient, and environmentally friendly strategy for synthesizing perimidine derivatives. acs.orgmdpi.com
| Product | Reactants | Method | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-benzyl-1H-perimidine | Ethoxy carbonylhydrazone of phenylacetaldehyde (B1677652) + 1,8-Diaminonaphthalene | Solvent-free heating | None, 120-125 °C, 1.5 h | 68% | japsonline.com |
| 2-phenyl-2,3-dihydro-1H-perimidine | Benzaldehyde + 1,8-Diaminonaphthalene | Grinding | Nano-γ-Al2O3/BFn | High Conversion | Current time information in Bangalore, IN. |
| Substituted 2,3-dihydro-1H-perimidines | Various Aldehydes + 1,8-Diaminonaphthalene | Grinding (Grindstone technique) | Carbon Sulfonic Acid | 95-99% | researchgate.net |
Catalytic Synthesis Approaches
Catalysis is central to the modern synthesis of perimidines, offering pathways with enhanced selectivity, milder reaction conditions, and broader substrate scope. Key approaches include the use of transition metals, organocatalysts, and ionic liquids.
Transition metals are pivotal in organic synthesis due to their ability to facilitate a wide array of chemical transformations. mdpi.com In perimidine synthesis, palladium and cobalt complexes have demonstrated significant catalytic activity, particularly in the formation of dihydroperimidine analogues.
A well-defined cobalt(II)-catalyzed synthesis of 2,3-dihydro-1H-perimidine derivatives has been developed via acceptorless dehydrogenative annulation (ADA) of alcohols with 1,8-diaminonaphthalene. rsc.org This method is notable as the first reported cobalt-catalyzed approach for this transformation and accommodates a range of benzyl alcohols with different functionalities, as well as heteroaryl and aliphatic alcohols, providing good yields. rsc.org
Palladium(II) complexes have also been employed as effective catalysts for the one-pot synthesis of 2,3-dihydro-1H-perimidines from benzyl alcohols and 1,8-diaminonaphthalene through a dehydrogenative coupling mechanism. researchgate.net This process offers good yields of up to 86% with a low catalyst loading of just 0.5 mol%. researchgate.net
While direct catalytic use of manganese oxide nanoparticles for perimidine synthesis is not extensively documented, manganese catalysts are increasingly recognized for their role in synthesizing N-heterocycles. sioc-journal.cnnih.gov Manganese-catalyzed reactions, such as the dehydrogenative coupling of amines with alcohols or glycerol, have been used to produce other N-heterocycles like quinoxalines and benzimidazoles, highlighting the potential of manganese complexes in similar annulation reactions. acs.orgnih.gov
| Product Type | Reactants | Catalyst | Method | Yield | Reference |
|---|---|---|---|---|---|
| 2,3-dihydro-1H-perimidines | Benzyl Alcohols + 1,8-Diaminonaphthalene | Cobalt(II) Complex | Acceptorless Dehydrogenative Annulation (ADA) | Good | rsc.org |
| Functionalized 2,3-dihydro-1H-perimidines | Alcohols + 1,8-Diaminonaphthalene | Palladium(II) Complex | Acceptorless Dehydrogenative Coupling (ADC) | Up to 86% | researchgate.net |
Organocatalysis and the use of ionic liquids represent two other cornerstones of modern, greener chemical synthesis, both of which have been successfully applied to the production of perimidines.
Squaric acid has been identified as an effective, metal-free, and reusable organocatalyst for synthesizing 2,3-dihydro-1H-perimidines. semanticscholar.org The reaction between 1,8-diaminonaphthalene and ketones proceeds in water, an environmentally benign solvent. semanticscholar.orgccsenet.org Optimization studies have shown that using 10 mol% of squaric acid in water at 80 °C provides the best results, with yields reported as high as 92%. ccsenet.orgresearchgate.net
Ionic liquids (ILs) serve as both solvents and catalysts, offering advantages such as low volatility, thermal stability, and recyclability. Several ionic liquid-based systems have been developed for perimidine synthesis. An L-proline nitrate (B79036) ionic liquid has been used to catalyze the synthesis of pyrimidine (B1678525) derivatives, achieving a yield of 86.74% in methanol. japsonline.com For the synthesis of 2,3-dihydroperimidines, the Lewis acid ionic liquid [BTBA]Cl-FeCl3 (benzyltributylammonium chloride-ferric chloride) has been shown to be highly efficient. acs.org This method allows for the reaction of aldehydes with 1,8-diaminonaphthalene under solvent-free conditions at ambient temperature, with very short reaction times (1-3.5 minutes) and high yields. acs.org
| Product Type | Reactants | Catalyst/Medium | Key Features | Yield | Reference |
|---|---|---|---|---|---|
| 2,3-dihydro-1H-perimidines | 1,8-Diaminonaphthalene + Ketones | Squaric Acid (Organocatalyst) | Metal-free, in water, reusable | Up to 92% | ccsenet.orgresearchgate.net |
| Pyrimidine derivatives | Aldehyde + β-ketoester + Thio/urea | L-proline nitrate (Ionic Liquid) | In methanol, 3 mol% catalyst | 86.74% | japsonline.com |
| 2,3-dihydroperimidines | 1,8-Diaminonaphthalene + Aldehydes | [BTBA]Cl-FeCl3 (Ionic Liquid) | Solvent-free, ambient temp., 1-3.5 min | High | acs.org |
Transition Metal-Catalyzed Reactions (e.g., Palladium, Manganese Oxide Nanoparticles)
Novel Synthetic Access to 2,3-Dihydro-1H-perimidine Derivatives via Dehydrogenative Coupling
A significant advancement in the synthesis of perimidine analogues is the use of acceptorless dehydrogenative coupling (ADC) or annulation (ADA) reactions. These protocols allow for the use of readily available and stable alcohols as substrates instead of the corresponding, often less stable, aldehydes. This approach is highly atom-economical, typically releasing only water and hydrogen gas as byproducts. researchgate.net
Both palladium and cobalt catalysts have proven effective in this transformation. A facile protocol using novel Palladium(II) complexes enables the one-pot synthesis of a broad range of functionalized 2,3-dihydro-1H-perimidine derivatives from various alcohols and 1,8-diaminonaphthalene . researchgate.net The reaction proceeds through the initial dehydrogenation of the alcohol to form an aldehyde intermediate, which then undergoes cyclocondensation. researchgate.net
Similarly, a well-defined cobalt(II) complex catalyzes the acceptorless dehydrogenative annulation of diverse benzyl alcohols, as well as heteroaryl and aliphatic alcohols, with 1,8-diaminonaphthalene to furnish the corresponding perimidine derivatives in good yields. rsc.org These dehydrogenative strategies represent an environmentally compassionate and efficient route for constructing the perimidine scaffold from simple and accessible starting materials. rsc.orgresearchgate.net
Molecular Architecture and Advanced Structural Characterization
Theoretical Investigations of Molecular Geometry
Theoretical chemistry provides powerful tools for predicting and analyzing the molecular structure of compounds in their ground state.
Computational studies on perimidine derivatives and related N-benzyl heterocycles are frequently performed using Density Functional Theory (DFT) to determine their optimized molecular geometries. researchgate.netmaterialsciencejournal.orgnih.gov The B3LYP functional combined with basis sets such as 6-311G(d,p) is a widely trusted method for these calculations, as it provides a good balance between computational cost and accuracy, yielding theoretical properties that are often in close agreement with experimental results. materialsciencejournal.orgniscpr.res.in For 1-benzyl-1H-perimidine, this method would be used to calculate the lowest energy conformation by adjusting the positions of the atoms to minimize the total energy of the molecule. materialsciencejournal.org
Geometry optimization provides detailed information on the key structural parameters of the molecule. While specific DFT data for this compound is not available in the literature, the parameters for the perimidine core can be inferred from closely related, structurally characterized compounds like 2-(p-tolyl)-1H-perimidine. researchgate.net The bond lengths within the perimidine ring system indicate significant electron delocalization, with the C–N bond lengths typically measuring intermediate between standard single and double bonds. researchgate.net The benzyl (B1604629) group introduces additional rotational freedom, and its key parameters, such as the N-CH₂ and CH₂-C(phenyl) bond lengths and angles, would be consistent with standard values for sp³ hybridized carbon. researchgate.net
A representative table of expected bond lengths and angles, based on data from analogous structures, is presented below. researchgate.netresearchgate.net
Table 1: Representative Theoretical Bond Lengths and Angles for this compound
| Parameter | Type | Expected Value |
| Bond Lengths | (Å) | |
| Perimidine Core | C-N | ~1.33 - 1.37 |
| Perimidine Core | C-C (Aromatic) | ~1.36 - 1.42 |
| Benzyl Linkage | N-CH₂ | ~1.47 |
| Benzyl Linkage | CH₂-C(phenyl) | ~1.51 |
| Benzyl Ring | C-C (Aromatic) | ~1.39 |
| Bond Angles | (°) | |
| Perimidine Core | C-N-C | ~105 - 110 |
| Perimidine Core | N-C-N | ~113 - 116 |
| Benzyl Linkage | C(ring)-N-CH₂ | ~124 - 126 |
| Benzyl Linkage | N-CH₂-C(phenyl) | ~110 - 112 |
Note: Data is compiled from studies on analogous structures and general chemical principles.
The perimidine ring system, being a fused aromatic structure, is largely planar. researchgate.netiucr.org The most significant conformational variable in this compound is the orientation of the benzyl substituent relative to this planar core. Due to steric hindrance between the hydrogen atoms of the benzyl group's methylene (B1212753) bridge and the perimidine ring, the benzyl group is expected to be significantly twisted out of the perimidine plane. researchgate.net In analogous N-benzyl heterocyclic structures, the dihedral angle between the plane of the benzyl ring and the heterocyclic system is often substantial, with reported values ranging from 73° to 86°. niscpr.res.iniucr.org This rotation minimizes steric repulsion, resulting in an "L-shaped" molecular conformation. iucr.org
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
Experimental Crystallographic Studies
Experimental methods are essential for validating theoretical models and understanding how molecules arrange themselves in the solid state.
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported, data from the closely related compound 2-(p-tolyl)-1H-perimidine hemihydrate provides a clear example of the detailed structural information that can be obtained. researchgate.net Such an analysis reveals the crystal system, space group, and the dimensions of the unit cell—the fundamental repeating unit of the crystal.
Table 2: Representative Crystallographic Data from an Analogous Perimidine Derivative
| Parameter | 2-(p-tolyl)-1H-perimidine hemihydrate researchgate.net |
| Formula | C₁₈H₁₄N₂·0.5H₂O |
| Crystal System | Orthorhombic |
| Space Group | Fddd |
| a (Å) | 7.2131 |
| b (Å) | 13.8648 |
| c (Å) | 53.4532 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 5345.8 |
| Z | 16 |
Note: This data is for a structural analog and serves to illustrate the results of an XRD experiment.
The arrangement of molecules within a crystal is governed by a network of non-covalent intermolecular forces, known as supramolecular interactions. nih.govuclouvain.be In the case of N-substituted perimidines, these interactions are critical for stabilizing the crystal lattice.
In related N-H perimidines, crystal packing is often established by intermolecular N—H⋯O hydrogen bonds (if a suitable acceptor like a solvent molecule is present) and is further stabilized by π–π stacking interactions between the planar perimidine cores. researchgate.net For N-alkylated perimidines, which are more direct analogs of this compound, steric hindrance from the substituent can prevent the formation of strong N-H hydrogen bonds. In these cases, weaker interactions such as C—H⋯π contacts become dominant in directing the crystal packing. researchgate.net Other potential interactions include C—H⋯N hydrogen bonds and various forms of π–π stacking between the electron-rich perimidine and benzyl rings. niscpr.res.iniucr.org The interplay of these forces dictates the final, tightly packed, three-dimensional supramolecular architecture. researchgate.netiucr.org
Crystal Packing Analysis and Supramolecular Interactions
Hydrogen Bonding Networks (e.g., N-H...N, C-H...π)
There is no experimental data detailing the specific hydrogen bonding networks within the crystal structure of this compound. The molecule itself lacks a hydrogen-bond donor in the perimidine N-H group, as the hydrogen has been substituted by a benzyl group. This prevents the formation of classical N-H···N or N-H···O hydrogen bonds that are observed in unsubstituted or hemihydrate perimidine structures. researchgate.netnih.gov
However, the molecular structure of this compound contains potential hydrogen bond acceptors (the nitrogen atoms of the perimidine ring) and C-H donors (from the benzyl and perimidine rings). In related N-substituted perimidine derivatives, such as 1-methyl-2-(p-tolyl)-1H-perimidine, the crystal structure is stabilized by C-H···π interactions, where hydrogen atoms from the aliphatic or aromatic groups interact with the π-system of adjacent aromatic rings. researchgate.netnih.gov It is therefore plausible that this compound would exhibit similar C-H···π networks in its solid state. Without a solved crystal structure, the specific nature, geometry, and contribution of these potential interactions remain speculative.
π-π Stacking Interactions
Specific parameters for π-π stacking interactions, such as centroid-to-centroid distances or interplanar angles for this compound, are not available due to the lack of crystallographic data.
Characterization of Crystal Solvates
There are no reports in the scientific literature on the formation or characterization of crystal solvates of this compound. The formation of solvates, where solvent molecules are incorporated into the crystal lattice, is an unpredictable phenomenon that can only be confirmed through experimental crystallization studies and subsequent structural analysis. Studies on related perimidine compounds have identified hemihydrate forms, where water molecules are integrated into the crystal structure through hydrogen bonding. researchgate.netnih.gov Whether this compound can form stable solvates with common laboratory solvents remains undetermined.
Electronic Structure and Comprehensive Spectroscopic Analysis
Quantum Chemical Assessment of Electronic Properties
Computational chemistry provides powerful tools to predict the electronic behavior of molecules. For 1-benzyl-1H-perimidine, a full quantum chemical assessment would involve the following analyses.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy GapsThe Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity.tandfonline.commdpi.comA large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.tandfonline.com
For a related compound, 2-(p-tolyl)-2,3-dihydro-1H-perimidine, DFT calculations (B3LYP/6-311G(d,p)) determined a HOMO-LUMO energy gap of 4.25 eV, indicating significant charge transfer within the molecule. tandfonline.commaterialsciencejournal.org A similar analysis for this compound would reveal its kinetic stability and electronic properties.
Derived Reactivity DescriptorsFrom the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule.researchgate.netThese descriptors are defined based on Koopman's theorem.materialsciencejournal.org
| Reactivity Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from a stable system. |
| Chemical Hardness (η) | η = (I - A) / 2 | The resistance to change in electron distribution. |
| Global Softness (S) | S = 1 / (2η) | The inverse of hardness, indicating reactivity. |
| Global Electrophilicity Index (ω) | ω = μ² / (2η) | The ability of a species to accept electrons. |
This table outlines the common global reactivity descriptors and their formulas, which would be calculated for this compound following a DFT study. materialsciencejournal.orgresearchgate.netnih.gov
Advanced Spectroscopic Characterization Techniques
The synthesis of a novel compound like this compound would be confirmed using a suite of spectroscopic techniques. The experimental data would then be compared with theoretical values obtained from DFT calculations for validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are essential for elucidating the molecular structure. Chemical shifts would confirm the presence of the benzyl (B1604629) group, the perimidine core, and the specific connectivity of the atoms. tandfonline.com
Infrared (IR) Spectroscopy : FT-IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies, such as C-H, C=N, and C=C stretching and bending modes.
Mass Spectrometry (MS) : This technique would be used to confirm the molecular weight of the compound.
UV-Visible Spectroscopy : This method provides information about the electronic transitions within the molecule. The experimental absorption maxima (λmax) would be compared with the results from TD-DFT calculations.
While a detailed, data-rich analysis of this compound is not currently possible due to a lack of specific studies, the established methodologies described above provide a clear roadmap for its future characterization. Research on analogous perimidine structures suggests that this compound likely possesses interesting electronic and photophysical properties worthy of investigation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. For this compound, a full NMR analysis would involve the following.
The ¹H NMR spectrum would be expected to show distinct signals for the protons of the perimidine core and the benzyl group. The chemical shifts (δ) would be influenced by the aromatic ring currents and the electron-withdrawing nature of the nitrogen atoms. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicities) would reveal the coupling between adjacent protons.
The ¹³C NMR spectrum would provide information on the carbon framework. The number of signals would correspond to the number of unique carbon environments. The chemical shifts would differentiate between the sp²-hybridized carbons of the aromatic rings and the sp³-hybridized methylene (B1212753) carbon of the benzyl group.
A hypothetical data table for the expected NMR signals is presented below for illustrative purposes. Actual experimental values are required for a definitive assignment.
Hypothetical ¹H and ¹³C NMR Data for this compound No experimental data is available for this compound. The following table is for illustrative purposes only.
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Position | Chemical Shift (ppm) | Position | Chemical Shift (ppm) |
| CH₂ (benzyl) | ~5.5-6.0 | C (perimidine) | ~100-150 |
| Aromatic H (benzyl) | ~7.2-7.5 | C (benzyl) | ~125-140 |
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments would be essential. osi.lvresearchgate.netconicet.gov.ar
COSY (Correlation Spectroscopy) would establish the connectivity between protons that are coupled to each other, helping to trace the proton networks within the perimidine and benzyl moieties. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) would reveal the direct one-bond correlations between protons and their attached carbons. conicet.gov.ar
HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations (typically 2-3 bonds) between protons and carbons, which is crucial for identifying quaternary carbons and linking the benzyl group to the perimidine ring. conicet.gov.ar
In the absence of experimental data, theoretical calculations using methods like Density Functional Theory (DFT) with the Gauge-Independent Atomic Orbital (GIAO) approach can predict NMR chemical shifts. nih.govmaterialsciencejournal.org These calculations provide nuclear shielding tensors, which can be converted to chemical shifts for comparison with potential experimental data. The accuracy of these predictions depends on the level of theory and basis set used. nih.gov
Variable temperature (VT) NMR studies could provide insights into dynamic processes such as restricted rotation around the N-CH₂ bond. If the rotation is slow on the NMR timescale at lower temperatures, separate signals for conformers might be observed, which would coalesce at higher temperatures. Such studies allow for the determination of the energy barrier for the rotational process.
Gauge-Independent Atomic Orbital (GIAO) Calculations for Absolute Shieldings
Infrared (IR) and Raman Spectroscopy
The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the stretching and bending vibrations of its constituent bonds. For a detailed and accurate assignment of these vibrational modes, a Potential Energy Distribution (PED) analysis based on DFT calculations is typically performed. materialsciencejournal.orgresearchgate.net This analysis quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a particular normal mode of vibration.
Hypothetical Vibrational Mode Assignments for this compound No experimental or calculated data is available for this compound. The following table is for illustrative purposes only.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|
| C-H stretching (aromatic) | 3000-3100 | IR, Raman |
| C-H stretching (aliphatic) | 2850-3000 | IR, Raman |
| C=N stretching | 1600-1650 | IR, Raman |
| C=C stretching (aromatic) | 1450-1600 | IR, Raman |
| C-N stretching | 1200-1350 | IR |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis absorption spectrum of perimidine and its derivatives is generally characterized by multiple absorption bands in the ultraviolet and visible regions, corresponding to various π → π* electronic transitions within the aromatic system. nih.gov The perimidine core itself, a polycyclic aromatic heterocycle, exhibits characteristic absorptions. The fusion of the naphthalene (B1677914) and pyrimidine (B1678525) rings leads to a complex set of molecular orbitals, and electronic transitions between them are responsible for the observed UV-Vis spectrum.
The electronic transitions in the perimidine ring system are influenced by its unique nature as a π-amphoteric heterocycle, possessing both π-deficient and π-excessive characteristics. pitt.eduscispace.com This leads to intramolecular charge transfer possibilities which can be reflected in the UV-Vis spectrum. Theoretical studies on related systems, such as 2-(p-tolyl)-2,3-dihydro-1H-perimidine, have utilized Density Functional Theory (DFT) to analyze the electronic properties, including the HOMO-LUMO energy gap, which is directly related to the electronic absorption. researchgate.net Similar computational approaches could provide theoretical predictions for the UV-Vis spectrum of this compound.
Table 1: Illustrative UV-Vis Absorption Data for a Representative Perimidine Derivative
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Electronic Transition |
| Ethanol | ~245 | ~18,000 | π → π |
| Ethanol | ~370 | ~15,000 | π → π (Charge Transfer) |
Note: The data in this table is illustrative and based on general findings for perimidine derivatives. Specific experimental values for this compound may vary.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. mdpi.com For novel or synthesized compounds like this compound, HRMS provides crucial evidence of its identity.
The molecular formula for this compound is C18H14N2. The exact mass of a molecule is calculated by summing the exact masses of its constituent isotopes. In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the molecule is often observed as a protonated species, [M+H]+.
The calculated exact mass for the protonated molecule of this compound, [C18H15N2]+, can be determined with high precision. By comparing this theoretical value with the experimentally measured mass-to-charge ratio (m/z), the molecular formula can be confirmed with a high degree of confidence, typically within a few parts per million (ppm) of error. This level of accuracy is essential for distinguishing between compounds that may have the same nominal mass but different elemental compositions.
While specific HRMS data for this compound is not provided in the searched literature, the general methodology is standard for the characterization of new heterocyclic compounds. For instance, HRMS has been used to confirm the structures of various other perimidine and N-heterocyclic derivatives. tandfonline.commdpi.comresearchgate.netacs.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. mdpi.comraco.catuni-saarland.de The benzylic C-N bond in this compound would be a likely site for fragmentation under appropriate conditions.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) |
| [M+H]+ | C18H15N2+ | 259.1230 | Illustrative | Illustrative |
Note: The calculated exact mass is a theoretical value. Observed mass and mass error would be determined from experimental data, which was not available in the cited literature.
Reactivity Profiles and Chemical Transformations
Acid-Base Chemistry of the Perimidine Moiety
The perimidine ring system possesses both acidic and basic properties centered on its nitrogen atoms. The nitrogen atoms have lone pairs of electrons that can accept a proton, making the molecule basic. However, the basicity of perimidines is generally lower than that of simpler heterocycles like pyridine. This reduced basicity is attributed to the electron-withdrawing effect of the second nitrogen atom within the pyrimidine (B1678525) ring. bhu.ac.in
Theoretical studies on the parent perimidine molecule have explored its acid-base equilibria, including the formation of its corresponding anion and cation. researchgate.netresearchgate.net Protonation typically occurs at one of the nitrogen atoms. wikipedia.org In 1-benzyl-1H-perimidine, the N-1 nitrogen is substituted, leaving the N-3 nitrogen as the primary site for protonation. The acidity of the N-H proton in unsubstituted perimidine allows for deprotonation to form the perimidine anion, a reaction that is relevant in the context of its tautomeric equilibria.
Table 1: Comparison of Basicity (pKa values) of Heterocyclic Compounds
| Compound | pKa of Conjugate Acid | Reference |
|---|---|---|
| Pyridine | 5.23 | bhu.ac.in |
| Pyridazine | 2.24 | bhu.ac.in |
| Pyrimidine | 1.23 | bhu.ac.in |
| Pyrazine | 0.51 | bhu.ac.in |
Investigations of Annular Tautomerism and Acid-Base Equilibria
Annular tautomerism is a significant feature in the chemistry of unsubstituted and certain substituted perimidines. scispace.com This phenomenon involves the migration of a proton between the two peri-nitrogen atoms (N-1 and N-3). This is a type of prototropic tautomerism where the proton can be viewed as simultaneously residing on multiple positions within the heterocycle. josai.ac.jpnih.gov Theoretical calculations have been extensively used to study these tautomeric equilibria in the parent perimidine and its derivatives, including its anion and cation. researchgate.netresearchgate.net
A special feature of some 2-substituted aminoperimidines is the presence of annular tautomerism that is slow on the NMR timescale. scispace.com However, in the specific case of This compound , the presence of the benzyl (B1604629) group covalently bonded to the N-1 nitrogen atom quenches this annular tautomerism. The benzyl group fixes the double bond distribution within the heterocyclic part of the molecule, preventing the proton migration that characterizes tautomerism in the unsubstituted perimidine. This structural rigidity enhances the predictability of its molecular behavior. vulcanchem.com
Reaction Pathways Involving Perimidine Carbenes (e.g., Dimerization, Addition Reactions)
Perimidines can serve as precursors to highly nucleophilic and stable N-heterocyclic carbenes (NHCs), specifically perimidine-2-ylidenes. researchgate.net These carbenes are generated by deprotonation of the corresponding perimidinium salt at the C-2 position. The resulting carbene is a highly reactive species with a lone pair of electrons on the C-2 carbon.
The chemistry of perimidine carbenes has been a subject of significant research. researchgate.net These carbenes are known to undergo several characteristic reactions:
Dimerization: Perimidine carbenes can dimerize to form an electron-rich ethylene (B1197577) derivative, biperimidine. researchgate.net
Addition Reactions: Their high nucleophilicity allows them to react with various electrophiles. For instance, perimidine carbene readily adds to carbon dioxide. researchgate.net They are also used as ligands in organometallic chemistry, forming stable complexes with transition metals like rhodium. figshare.com Carbenes, in general, are well-known for their ability to react with alkenes to form cyclopropanes. chemtube3d.comlibretexts.org
The generation of a carbene from this compound would first require quaternization at the N-3 position (e.g., with an alkyl halide) followed by deprotonation at C-2. The resulting carbene would be a 1-benzyl-3-alkyl-perimidine-2-ylidene.
Electrophilic and Nucleophilic Substitution Reactions on the Perimidine Ring System
The dual electronic nature of the perimidine ring dictates the regioselectivity of substitution reactions. researchgate.netresearchgate.net The pyrimidine part of the molecule is electron-deficient, making it susceptible to nucleophilic attack, while the fused naphthalene (B1677914) ring is electron-rich and thus the site for electrophilic attack.
Nucleophilic Substitution: The C-2, C-4, and C-6 positions of the pyrimidine ring are electron-deficient and thus activated towards nucleophilic substitution. bhu.ac.inwikipedia.orgslideshare.net For perimidine, the C-2 position is particularly reactive. For example, leaving groups at this position can be displaced by nucleophiles. The reaction of 1,8-diaminonaphthalene (B57835) with certain precursors can lead to 2-substituted perimidines. nih.govresearchgate.net In many cases, nucleophilic substitution on pyrimidine-like systems can proceed through complex mechanisms like the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. wikipedia.org
Electrophilic Substitution: In contrast, electrophilic aromatic substitution occurs on the more electron-rich naphthalene portion of the molecule. The presence of activating groups, such as amino groups, can facilitate these reactions. researchgate.net For instance, the electrophilic amination of perimidines with sodium azide (B81097) in polyphosphoric acid (PPA) has been developed to synthesize 6(7)-aminoperimidines. scispace.com For pyrimidines in general, electrophilic substitution is difficult unless activating groups are present, and it typically occurs at the C-5 position. wikipedia.orgresearchgate.netresearchgate.net In the perimidine system, the attack is directed to the fused benzo-ring. The benzyl group on N-1 in this compound would exert a steric influence, potentially directing incoming electrophiles away from the C-9 position.
Cycloaddition and Coupling Reactions
The perimidine nucleus can participate in various cycloaddition and coupling reactions to build more complex, fused heterocyclic systems.
Cycloaddition Reactions: Perimidines can undergo annulation reactions. A notable example is the Brønsted acid-catalyzed cascade transformation that occurs in the reaction of perimidines with 5-alkynylpyrimidines. mdpi.com Depending on the substituent on the alkyne, this reaction can lead to complex diazopyrene structures. mdpi.com 1,3-dipolar cycloaddition reactions are also a common method for synthesizing five-membered rings, and pyrimidine derivatives are known to act as the dipolarophile in such reactions. sctunisie.orgmdpi.com Niobium pentachloride (NbCl5) has been used to mediate the cycloaddition of alkynes and nitriles to form substituted pyrimidines. acs.org
Coupling Reactions: Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the functionalization of heterocyclic compounds. researchgate.net While extensively studied for simpler pyrimidines, these methods are applicable to perimidine derivatives. nih.gov For instance, pyrimidine-2-sulfinates can be used in place of the more challenging to prepare pyrimidine-2-boronic acids in Suzuki-Miyaura cross-coupling reactions. Such reactions allow for the introduction of aryl or other groups onto the perimidine scaffold, typically at positions bearing a halide or other suitable leaving group. Three-component coupling reactions catalyzed by zinc chloride have also been developed for the synthesis of polysubstituted pyrimidines. organic-chemistry.org
Table 2: Examples of Reactions for Pyrimidine/Perimidine Synthesis and Functionalization
| Reaction Type | Reactants | Catalyst/Reagent | Product Type | Reference |
|---|---|---|---|---|
| Cyclo-condensation | 1,8-diaminonaphthalene, Aldehydes | Carbon sulfonic acid | Substituted perimidines | researchgate.net |
| Annulation | 2-Phenyl-1H-perimidine, 5-(Hept-1-yn-1-yl)pyrimidine | Methanesulfonic acid | 1,3-Diazapyrene derivative | mdpi.com |
| Suzuki Coupling | 2,4-Dichloropyrimidine, Arylboronic acid | Pd catalyst | Diaryl-substituted pyrimidines | nih.gov |
| 3-Component Coupling | Enamine, Triethyl orthoformate, Ammonium acetate | ZnCl₂ | 4,5-Disubstituted pyrimidines | organic-chemistry.org |
Coordination Chemistry and Ligand Applications of Perimidine Derivatives
Perimidines as Versatile N-Heterocyclic Ligand Frameworks
Perimidines are a class of N-heterocyclic compounds characterized by a naphthalene (B1677914) core fused with a pyrimidine (B1678525) ring. This structure imparts a rich electronic nature and a rigid backbone, making them excellent scaffolds for ligand design. researchgate.net The nitrogen atoms in the perimidine ring system can act as effective donors for metal coordination. Furthermore, the substituent at the N1 position, such as the benzyl (B1604629) group in 1-benzyl-1H-perimidine, can be varied to fine-tune the steric and electronic properties of the resulting metal complexes. This tunability is crucial for optimizing catalytic activity and selectivity. acs.org The versatility of the perimidine framework allows for its incorporation into various ligand architectures, from simple monodentate ligands to more complex polydentate and pincer-type systems. researchgate.net
Synthesis and Spectroscopic Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with perimidine-based ligands has been an active area of research. These complexes are typically prepared by reacting a suitable perimidine derivative with a metal precursor. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and single-crystal X-ray diffraction, to elucidate their structural and electronic properties.
Complexes with Palladium, Copper, Cobalt, Ruthenium, Silver, Zinc, and Iridium
Perimidine derivatives have been successfully used to synthesize complexes with a range of transition metals. For instance, palladium(II) complexes of perimidine-based ligands have been prepared and characterized, often exhibiting a distorted square-planar geometry. researchgate.net These complexes are of particular interest due to their potential applications in cross-coupling reactions. researchgate.netresearchgate.net
Copper(I) complexes with chelating bis(1-benzyl-1H-1,2,3-triazole) ligands, which share structural similarities with functionalized perimidines, have been synthesized and shown to form tetranuclear clusters. acs.org Similarly, copper(II) and zinc(II) complexes with benzimidazole-based ligands, another related class of N-heterocycles, have been prepared and characterized. ekb.eg
Ruthenium(II) complexes bearing perimidine-functionalized N-heterocyclic carbene ligands have been synthesized and display octahedral geometry. beilstein-journals.org The electronic properties of these ruthenium complexes can be fine-tuned by modifying the substituents on the perimidine ring. mdpi.com
Silver(I) complexes with 1-benzyl-1H-tetrazoles, which also feature a benzyl group attached to a nitrogen-containing heterocycle, have been synthesized and structurally characterized. kg.ac.rs Cobalt(II) and zinc(II) complexes with pyrimidine-2-thione and imidazole (B134444) co-ligands have also been reported, showcasing the broad coordination capabilities of these types of ligands. researchgate.netresearchgate.net
Iridium complexes featuring perimidine-based N-heterocyclic carbene pincer ligands have been synthesized, demonstrating the utility of the perimidine framework in creating robust and catalytically active species. rsc.org These iridium complexes have shown promise in a variety of catalytic transformations, including dehydrogenation reactions. rsc.org
N-Heterocyclic Carbene (NHC) Ligands Derived from Perimidines
A significant application of perimidine derivatives is in the formation of N-heterocyclic carbene (NHC) ligands. NHCs are a class of stable carbenes that have become ubiquitous in organometallic chemistry and catalysis due to their strong σ-donating properties. Perimidine-based NHCs are typically generated by the deprotonation of a corresponding perimidinium salt. nih.gov
For example, the benzyl-substituted perimidinium bromide, C10H6(iPrN)(BnN)CH+Br–, can be synthesized by the reaction of N-isopropyl perimidine with benzyl bromide. nih.gov Deprotonation of this salt yields the corresponding NHC, which can then be coordinated to a metal center. This approach has been used to synthesize palladium(II) carbene complexes. nih.gov The steric and electronic properties of these NHC ligands can be readily tuned by varying the substituents on the nitrogen atoms of the perimidine ring. acs.org
Rhodium complexes of perimidine-based NHCs have also been prepared and have shown catalytic activity in the formylation and methylation of amines using carbon dioxide. rsc.orgresearchgate.net
Catalytic Efficacy of Perimidine-Based Metal Complexes
The true value of these perimidine-based metal complexes lies in their catalytic applications. The tunability of the perimidine ligand framework allows for the development of highly active and selective catalysts for a variety of organic transformations.
Application in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck Reactions)
Palladium complexes bearing perimidine-based ligands have demonstrated significant potential as catalysts in cross-coupling reactions. The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a cornerstone of modern organic synthesis. mdpi.commdpi.com Palladium(II) complexes with NNN pincer-type ligands have been shown to be active catalysts for the Suzuki-Miyaura coupling of aryl halides with phenylboronic acid. nih.gov While specific studies on this compound in this context are limited, the broader class of perimidine-ligated palladium complexes shows promise.
Similarly, the Heck reaction, another important palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, can be effectively catalyzed by palladium complexes with N-heterocyclic ligands. wikipedia.orgorganic-chemistry.orgmdpi.com The general mechanism involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. mdpi.com
| Catalyst Type | Reaction | Substrates | Yield (%) | Reference |
| Palladium(II) NNN Pincer Complex | Suzuki-Miyaura | Aryl halides, Phenylboronic acid | High | nih.gov |
| Palladium(II) with Amido/Pyridyl Carboxylate Ligands | Heck Reaction | Aryl halides, Alkenes | High | organic-chemistry.org |
Catalysis in Carbon Dioxide Incorporation Reactions (e.g., Formylation/Methylation of Amines)
The utilization of carbon dioxide (CO2) as a renewable C1 feedstock is a major goal in sustainable chemistry. Perimidine-based metal complexes have emerged as effective catalysts for the incorporation of CO2 into organic molecules. Specifically, a rhodium(I) complex bearing a perimidine-based NHC/phosphine pincer ligand has been shown to catalyze the selective formylation and methylation of amines using CO2 as the carbon source and a silane (B1218182) as the reducing agent. rsc.orgresearchgate.net
In this catalytic cycle, the product selectivity between the formylated and methylated amine can be controlled by adjusting the reaction conditions, such as the solvent, temperature, and the amount of silane used. rsc.org This methodology provides a valuable route to N-formylated and N-methylated amines, which are important intermediates in pharmaceuticals and other fine chemicals, from an abundant and renewable carbon source. mdpi.com
| Catalyst | Reaction | Substrates | Product | Key Feature | Reference |
| Rhodium(I)-Perimidine NHC Pincer Complex | Formylation/Methylation | Amines, CO2, Phenylsilane | N-formamides, N-methylamines | Tunable selectivity | rsc.orgresearchgate.net |
| Zinc Powder | Formylation/Urealation | Amines, CO2, (EtO)3SiH | N-formamides, Ureas | Inexpensive catalyst | researchgate.net |
Role in Reduction Reactions (e.g., Nitroarene Reduction)
There is currently no available scientific literature that documents the use of this compound as a catalyst or ligand for the reduction of nitroarenes. The catalytic reduction of nitro compounds is a widely studied area, with numerous reports on catalysts based on noble metals like platinum, palladium, and ruthenium, as well as non-noble metals. whiterose.ac.ukmdpi.comacs.org However, none of the reviewed studies identify this compound or closely related perimidine structures as the active catalytic species or supporting ligand for this transformation.
Photophysical Properties and Advanced Materials Science Applications
Anti-Corrosion Material Development and Mechanistic Studies
There is no specific research available on the use of 1-benzyl-1H-perimidine as a corrosion inhibitor. However, the broader class of N-heterocyclic compounds, including perimidine derivatives, is well-established in the field of anti-corrosion science.
Research has demonstrated that perimidine and its simple derivatives can be effective corrosion inhibitors for mild steel in acidic environments. For example, 1H-perimidine and 1H-perimidin-2-amine have shown inhibition efficiencies greater than 90% at concentrations below 0.15 mM in 1.0 M HCl. The proposed mechanism involves the adsorption of the molecules onto the metal surface, forming a protective barrier. The large π-system of the perimidine ring and the presence of nitrogen atoms facilitate strong adsorption onto the metal.
Furthermore, the inclusion of a benzyl (B1604629) group in other heterocyclic inhibitors has been shown to enhance their protective capabilities. The benzyl group can increase the surface area of the molecule and contribute to the hydrophobic layer, further preventing the ingress of corrosive species. For instance, a pyrimidine (B1678525) derivative with a benzyl substituent was found to have an enhanced adsorption ability on steel surfaces.
Based on these principles, it could be hypothesized that this compound would be an effective corrosion inhibitor, combining the strong adsorbing properties of the perimidine core with the enhanced surface coverage provided by the benzyl group. However, without experimental validation through electrochemical studies (like potentiodynamic polarization or impedance spectroscopy) and surface analysis, this remains a theoretical postulation. No data tables on its inhibition efficiency or mechanistic parameters can be provided.
Polymer Chemistry Applications and Monomer Development
No literature could be found describing the use of this compound as a monomer or its application in polymer chemistry.
The development of novel monomers is a key aspect of creating advanced polymers with specific properties. Perimidine derivatives, in a general sense, have been noted for their potential applications in polymer chemistry due to their rigid, planar structure and thermal stability. Similarly, other benzyl-containing heterocyclic compounds have been explored as scaffolds in polymer science.
The synthesis of a polymer from this compound would require the introduction of a polymerizable functional group onto either the benzyl ring or the perimidine nucleus. The properties of the resulting polymer would depend on the nature of this functional group and the polymerization method employed. Given the lack of any published research in this area, there is no information on the synthesis of such a monomer, its polymerization behavior, or the characteristics of any resulting polymer.
Computational and Theoretical Methodological Advancements in Perimidine Research
Ab Initio and Density Functional Theory (DFT) Calculations
DFT calculations are fundamental to modern computational chemistry, providing a framework for understanding the electronic structure and predicting various properties of molecules. For 1-benzyl-1H-perimidine, these calculations would be the first step in a thorough theoretical investigation. Research on related perimidine derivatives often employs the B3LYP functional with basis sets like 6-311G(d,p) to achieve a balance between accuracy and computational cost.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
A critical application of DFT is the prediction of spectroscopic data, which allows for the validation of experimental findings.
NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method would be compared against experimental spectra to confirm the molecular structure.
IR Spectroscopy: Calculation of vibrational frequencies helps in the assignment of experimental FT-IR absorption bands to specific molecular vibrations, such as C-H, C=N, and C=C stretching and bending modes within the perimidine and benzyl (B1604629) moieties.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict electronic absorption spectra, identifying the wavelengths (λmax) and oscillator strengths of electronic transitions, which are crucial for understanding the compound's photophysical behavior.
Calculation of Electronic Band Structures and Charge Transfer Properties
The electronic properties of this compound would be elucidated by analyzing its frontier molecular orbitals (FMOs).
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electrical transport properties. A smaller gap typically indicates higher reactivity and potential for intramolecular charge transfer (ICT).
Charge Transfer: Analysis of the spatial distribution of the HOMO and LUMO provides insight into the nature of electronic transitions. For instance, if the HOMO is localized on one part of the molecule (e.g., the perimidine core) and the LUMO on another (e.g., the benzyl group), this would indicate a significant charge transfer character upon excitation.
Molecular Modeling and Simulation Approaches
Beyond static DFT calculations, molecular modeling encompasses a range of techniques to simulate the behavior of molecules. This could include molecular docking studies to predict the binding affinity of this compound with biological targets like enzymes or DNA, although this falls outside the strict outline provided. Molecular dynamics simulations could be used to study the conformational flexibility of the benzyl group relative to the perimidine plane over time.
Prediction and Characterization of Non-Linear Optical (NLO) Properties
Materials with significant NLO properties are in demand for applications in optoelectronics and photonics. Computational methods can predict these properties.
Hyperpolarizability: The key parameters, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β), would be calculated. A high β value, often compared to a standard like urea, suggests that the material could be a good candidate for NLO applications. The NLO response is often linked to the extent of intramolecular charge transfer.
Intermolecular Interaction Analysis using Hirshfeld Surface Analysis and Energy Frameworks
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal structure.
Interaction Mapping: This analysis maps different close contacts (e.g., H···H, C-H···π, N···H) on a 3D surface around the molecule.
Energy Frameworks: These calculations visualize the interaction energies between molecules in the crystal, providing a graphical representation of the strength and topology of the packing.
Elucidation of Solvent Effects on Molecular Structure and Photophysical Properties
The properties of a molecule can be significantly influenced by its environment.
Solvatochromism: TD-DFT calculations can be performed using a continuum solvation model (like the Polarizable Continuum Model, PCM) to simulate the presence of different solvents. By comparing the calculated UV-Vis spectra in solvents of varying polarity, one could predict whether this compound would exhibit solvatochromism (a change in color with solvent polarity).
Structural Changes: The solvent can also influence the optimized geometry of the molecule, which in turn affects its properties.
Conclusion and Future Directions in 1 Benzyl 1h Perimidine Research
Summary of Key Findings and Contributions to Perimidine Chemistry
Perimidine and its derivatives are notable for their unique π-amphoteric electronic structure, a result of the fusion between a naphthalene (B1677914) ring system and a pyrimidine (B1678525) ring. materialsciencejournal.orgresearchgate.netresearchgate.net This characteristic imparts both electron-rich and electron-deficient properties simultaneously, making the perimidine framework a versatile and fascinating subject for chemical research. materialsciencejournal.orgsemanticscholar.org The core structure is synthesized by the insertion of a one-carbon unit between the nitrogen atoms of 1,8-naphthalenediamine. semanticscholar.org
Key contributions from the study of perimidines include:
A Unique Heteroaromatic System: Perimidines are a rare example of an azine where the lone pair of electrons from a pyrrole-like nitrogen atom participates in the molecule's π-system. researchgate.net This leads to significant polarization of the π-electron cloud, influencing the molecule's reactivity and physical properties. researchgate.net
Versatile Chemical Scaffold: The perimidine nucleus has proven to be a valuable building block in a multitude of fields, including medicinal chemistry, materials science, dye manufacturing, and catalysis. materialsciencejournal.orgresearchgate.netdntb.gov.ua Derivatives have shown a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. semanticscholar.orgresearchgate.netresearchgate.net
Tunable Properties: The introduction of substituents, such as the benzyl (B1604629) group at the N-1 position, allows for the fine-tuning of the molecule's steric and electronic properties. This modulation is critical for tailoring derivatives for specific applications, a foundational principle in drug discovery and materials science. core.ac.uk
Emerging Trends in Synthetic Methodologies and Catalysis
The synthesis of the perimidine skeleton remains a highly active area of investigation, with a significant shift towards developing more efficient, sustainable, and environmentally benign protocols. materialsciencejournal.orgresearchgate.net The preparation of 1-benzyl-1H-perimidine and its analogs benefits from these broader trends, which are moving away from harsh traditional methods toward innovative catalytic systems.
Emerging synthetic trends include:
Green Chemistry Approaches: Significant effort is being directed toward catalyst-free, solvent-free (grinding), and microwave-assisted reactions to reduce environmental impact. materialsciencejournal.orgresearchgate.netresearchgate.net The use of recyclable catalysts like sulfamic acid and bio-based catalysts is also gaining prominence. researchgate.netresearchgate.net
Advanced Catalysis: A wide array of catalysts has been successfully employed to improve reaction yields and conditions. This includes metal-catalyzed reactions using Mn, Pd, BiCl₃, RuCl₃, and Yb(III) triflate, as well as the use of solid supports like zeolites. materialsciencejournal.orgdntb.gov.uaacs.org
Hydrogen Transfer Reactions: Modern catalytic strategies like hydrogen autotransfer and acceptorless dehydrogenative coupling are being applied to the synthesis of related heterocyclic systems, offering efficient pathways from readily available starting materials like alcohols and amines. acs.org
The following table summarizes some of the modern catalytic systems used for the synthesis of perimidine derivatives.
| Catalyst System | Substrates | Key Advantages | Reference |
| δ-MnO₂ NPs | 1,8-diaminonaphthalene (B57835), Benzyl alcohol | Biogenically synthesized catalyst, efficient for dihydro-1H-perimidine synthesis. | acs.org |
| Boric acid (HBOB) | 1,8-diaminonaphthalene, Ketones | Efficient, solid acid catalyst. | materialsciencejournal.org |
| Molecular Iodine | 1,8-diaminonaphthalene, Aromatic aldehydes | Highly active catalyst, high to exceptional yields. | materialsciencejournal.org |
| NaY Zeolite | 1,8-diaminonaphthalene, Aromatic aldehydes | Solid acid catalyst, reactions at room temperature. | materialsciencejournal.orgresearchgate.net |
| Sulfamic Acid | 1,8-diaminonaphthalene, Aldehydes or Ketones | Green and highly efficient, short reaction times, easy work-up. | researchgate.netresearchgate.net |
| Visible Light (CFL) | 1,8-diaminonaphthalene, Aryl aldehydes | Catalyst-free, room temperature, excellent yields. | dntb.gov.ua |
Prospects for Advanced Functional Materials and Sensing Technologies
The unique photophysical and electronic properties of the perimidine scaffold make it a prime candidate for the development of next-generation functional materials. materialsciencejournal.org The incorporation of a benzyl group in this compound can further enhance these properties by influencing solubility, intermolecular interactions (such as π-stacking), and molecular packing in the solid state.
Future prospects in this area include:
Chemosensors: Perimidine derivatives have already demonstrated potential as chemosensors for detecting metal ions like Cu²⁺. mdpi.com Future research could focus on designing highly selective and sensitive sensors for various analytes by modifying the substituents on the perimidine core.
Organic Electronics: The π-amphoteric nature and tunable electronic properties of perimidines make them attractive for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. researchgate.net Related fused systems like pyrrolo[1,2-a]perimidin-10-one are being investigated for white light-emitting materials. researchgate.net
Dyes and Pigments: Perimidines have historical applications as dyes, and ongoing research aims to create novel colorants with enhanced properties like photostability and specific color profiles for advanced applications, including in nanotechnology. semanticscholar.orgresearchgate.net
Integration of Experimental and Theoretical Approaches for Comprehensive Understanding
The synergy between experimental synthesis and theoretical computation is accelerating the pace of discovery in perimidine chemistry. researchgate.net Density Functional Theory (DFT) has become an indispensable tool for predicting the properties and reactivity of molecules like this compound before their synthesis. mdpi.comnih.govjchemrev.com
The integration of these approaches offers several advantages:
Rational Design: Computational modeling allows for the in-silico design of novel perimidine derivatives with targeted electronic, optical, or biological properties. nih.govresearchgate.net This includes predicting HOMO-LUMO energy gaps, which are crucial for electronic materials, and molecular electrostatic potentials to understand reactivity. nih.govbohrium.com
Structural Elucidation: Theoretical calculations of NMR spectra, vibrational frequencies, and bond parameters provide strong support for experimental data obtained from techniques like X-ray crystallography, NMR, and IR spectroscopy. nih.govresearchgate.net There is often excellent agreement between the calculated and experimental values. nih.govresearchgate.net
Mechanistic Insights: Theoretical studies can elucidate reaction mechanisms, rationalize regioselectivity, and explain the stability of different isomers or tautomers, providing a deeper understanding that guides synthetic efforts. researchgate.netmdpi.com
The following table provides an example of the close correlation between experimental and theoretical data for a related perimidine derivative, highlighting the predictive power of computational methods.
| Property | Method | 2-(p-tolyl)-2,3-dihydro-1H-perimidine | Reference |
| Bond Length (C-N) | Experimental (X-ray) | 1.40 Å (avg) | researchgate.net |
| Theoretical (DFT/B3LYP) | 1.41 Å (avg) | researchgate.net | |
| Bond Angle (C-N-C) | Experimental (X-ray) | 123.5° (avg) | researchgate.net |
| Theoretical (DFT/B3LYP) | 124.0° (avg) | researchgate.net | |
| ¹H NMR Chemical Shift | Experimental | δ 7.2-7.8 ppm (Aromatic) | researchgate.net |
| Theoretical (GIAO) | δ 7.1-7.9 ppm (Aromatic) | researchgate.net | |
| Energy Gap (HOMO-LUMO) | Theoretical (DFT/B3LYP) | 4.61 eV | researchgate.net |
This integrated strategy is poised to remain at the forefront of research, enabling the efficient development of novel this compound analogs and other perimidine-based systems for a wide array of advanced applications. dntb.gov.ua Future work will likely continue to explore this rich chemical space, driven by the powerful combination of innovative synthesis and predictive computational modeling. researchgate.net
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-benzyl-1H-perimidine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves cyclocondensation of 1,8-diaminonaphthalene with benzyl-containing aldehydes or ketones under acidic or thermal conditions. Optimization includes varying catalysts (e.g., acetic acid, p-toluenesulfonic acid) and solvent systems (e.g., ethanol, DMF). Yield improvements may require inert atmospheres (N₂/Ar) to prevent oxidation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) is critical. Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity .
Q. How can the electronic properties of this compound be computationally modeled to predict reactivity?
- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) calculates molecular orbitals, electrostatic potentials, and Fukui indices. Solvent effects are incorporated using the polarizable continuum model (PCM). Software like Gaussian or ORCA is used, with validation against experimental UV-Vis spectra. Charge transfer behavior can be analyzed via natural bond orbital (NBO) analysis .
Advanced Research Questions
Q. What strategies resolve contradictions between experimental and computational data in the vibrational spectra of this compound?
- Methodological Answer : Discrepancies in FT-IR or Raman spectra often arise from approximations in DFT (e.g., neglecting anharmonicity). Mitigation involves:
- Scaling computed frequencies by empirical factors (e.g., 0.961 for B3LYP/6-31G*).
- Comparing experimental spectra with simulated spectra from multiple functionals (e.g., M06-2X, ωB97XD).
- Investigating solvent interactions or crystal packing effects via periodic DFT (e.g., VASP) if single-crystal data are available .
Q. How can crystallographic data for this compound derivatives be validated to ensure structural accuracy?
- Methodological Answer : Use the SHELX suite (SHELXL for refinement) to analyze residual density plots, R-factors, and Hirshfeld surfaces. Validate against the IUCr checkCIF report to flag issues like missed symmetry or over-constrained thermal parameters. Twinning or disorder is resolved using PLATON’s ADDSYM or TWIN laws. Cross-validate bond lengths/angles with similar structures in the Cambridge Structural Database (CSD) .
Q. What experimental design principles minimize bias in studying the biological activity of this compound analogs?
- Methodological Answer : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Use blinded assays (e.g., enzyme inhibition studies) with positive/negative controls.
- Replicate experiments across independent batches of the compound.
- Statistical rigor: Power analysis to determine sample size, ANOVA for dose-response data.
- Pre-register protocols on platforms like OSF to mitigate publication bias .
Q. How do substituents on the benzyl group affect the photophysical properties of this compound?
- Methodological Answer : Synthesize derivatives with electron-donating (e.g., -OCH₃) or withdrawing (-NO₂) groups. Characterize via UV-Vis (solvatochromism studies) and fluorescence quantum yield measurements (integrating sphere method). Correlate results with Hammett σ values and time-dependent DFT (TD-DFT) calculations. Solvent polarity effects are quantified using the Kamlet-Taft parameters .
Data Analysis & Reproducibility
Q. How should researchers address batch-to-batch variability in the synthesis of this compound?
- Methodological Answer : Document all parameters (temperature, stirring rate, reagent purity) using electronic lab notebooks (ELNs). Implement quality control (QC) via inline PAT tools (e.g., ReactIR for reaction monitoring). Statistical process control (SPC) charts track yield/purity across batches. Reproducibility is enhanced by sharing detailed protocols via platforms like protocols.io .
Q. What metrics are essential for comparing the catalytic efficiency of this compound in organocatalytic reactions?
- Methodological Answer : Report turnover frequency (TOF), turnover number (TON), and enantiomeric excess (ee) for asymmetric reactions. Kinetic studies (initial rate method or Eyring analysis) quantify activation parameters. Compare with known catalysts (e.g., proline derivatives) using benchmark substrates. Include error margins for triplicate measurements .
Cross-Disciplinary Applications
Q. How can this compound be integrated into metal-organic frameworks (MOFs) for sensing applications?
- Methodological Answer : Functionalize MOF linkers with perimidine via post-synthetic modification (PSM). Characterize via PXRD (phase purity), BET (surface area), and fluorescence quenching studies with analytes (e.g., nitroaromatics). Mechanistic insights are gained through DFT simulations of host-guest interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
